molecular formula C10H13Cl2NO B2733697 N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine CAS No. 866043-05-2

N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine

Cat. No.: B2733697
CAS No.: 866043-05-2
M. Wt: 234.12
InChI Key: ACZZLCHXEZHZRO-UHFFFAOYSA-N
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Description

N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine is an organic compound with the molecular formula C10H13Cl2NO. This compound is characterized by the presence of a dichlorophenoxy group attached to an ethyl chain, which is further connected to a dimethylamine group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine typically involves the reaction of 3,5-dichlorophenol with ethylene oxide to form 2-(3,5-dichlorophenoxy)ethanol. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as toluene or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenoxyethylamines.

Scientific Research Applications

N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamine group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    3,5-Dichlorophenol: A precursor in the synthesis of N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine.

    N,N-Dimethylamine: A common amine used in various chemical syntheses.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group provides herbicidal activity, while the dimethylamine group enhances its solubility and reactivity.

Properties

IUPAC Name

2-(3,5-dichlorophenoxy)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c1-13(2)3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZZLCHXEZHZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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